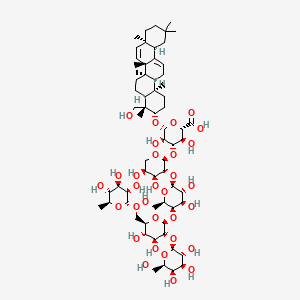

Phaseoloside D

Description

Properties

Molecular Formula |

C65H104O31 |

|---|---|

Molecular Weight |

1381.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,9,10,12,12a,14,14a-dodecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C65H104O31/c1-25-35(70)39(74)43(78)54(87-25)86-23-31-38(73)41(76)52(96-55-44(79)40(75)37(72)29(20-66)88-55)59(90-31)92-48-30(21-67)89-56(45(80)42(48)77)95-51-36(71)28(69)22-85-58(51)93-49-46(81)50(53(83)84)94-57(47(49)82)91-34-12-13-62(5)32(63(34,6)24-68)11-14-65(8)33(62)10-9-26-27-19-60(2,3)15-16-61(27,4)17-18-64(26,65)7/h9,17-18,25,27-52,54-59,66-82H,10-16,19-24H2,1-8H3,(H,83,84)/t25-,27-,28-,29+,30+,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,54+,55-,56-,57+,58-,59-,61+,62-,63+,64+,65+/m0/s1 |

InChI Key |

CVMFAOXHGIFMQV-BVXNWBLKSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5C(C(OC(C5O)OC6CCC7(C(C6(C)CO)CCC8(C7CC=C9C8(C=CC1(C9CC(CC1)(C)C)C)C)C)C)C(=O)O)O)O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6CC[C@]7([C@H]([C@@]6(C)CO)CC[C@@]8([C@@H]7CC=C9[C@]8(C=C[C@@]1([C@H]9CC(CC1)(C)C)C)C)C)C)C(=O)O)O)O)O)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5C(C(OC(C5O)OC6CCC7(C(C6(C)CO)CCC8(C7CC=C9C8(C=CC1(C9CC(CC1)(C)C)C)C)C)C)C(=O)O)O)O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Extraction Methodologies

Botanical Sources and Distribution

Phaseoloside D is known to occur in the common bean (Phaseolus vulgaris), a globally significant legume. While the compound is listed as being present in the plant, specific details regarding its concentration and distribution across different tissues—such as the seeds, leaves, pods, and roots—are not extensively documented in publicly available scientific literature. Saponins (B1172615), in general, are found in various parts of the common bean plant, including the seed coats and cotyledons. Further research is required to delineate the precise localization of this compound within Phaseolus vulgaris.

Table 1: Botanical Source of this compound

| Compound Name | Botanical Source | Family |

| This compound | Phaseolus vulgaris L. | Fabaceae |

This table is interactive. Click on the headers to sort.

Advanced Extraction Techniques from Plant Matrices

The extraction of this compound, like other saponins, from plant material is a critical first step for its study. Saponins are typically extracted from dried and ground plant material. A common and effective method for the extraction of saponins from black bean (Phaseolus vulgaris) seed coats involves the use of aqueous methanol.

One optimized method suggests that the highest yield of saponins can be achieved under the following conditions:

Solvent: 85% aqueous-methanol

Temperature: 25°C

Duration: 3 hours

This method has been shown to be effective in yielding extracts with a high concentration of saponins. The general steps for preparing a plant matrix for extraction typically involve:

Grinding: The plant material (e.g., seeds) is finely ground to increase the surface area for solvent penetration.

Defatting: A defatting step, often using a non-polar solvent like hexane, may be employed to remove lipids that can interfere with the extraction of more polar compounds like saponins.

Solvent Extraction: The defatted material is then subjected to extraction with a suitable solvent, such as an alcohol or an aqueous-alcohol mixture.

Chromatographic Separation and Purification for Research Applications

Following extraction, the crude extract contains a mixture of various phytochemicals. To isolate this compound for research applications, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of individual saponins.

For the separation of saponins from Phaseolus vulgaris, a typical HPLC setup would involve:

Column: A reversed-phase column, such as a C18 column, is commonly used.

Mobile Phase: A gradient elution system is often employed, typically using a mixture of an aqueous solvent (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient is programmed to gradually increase the proportion of the organic solvent, which allows for the sequential elution of compounds based on their polarity.

Detection: An Evaporative Light Scattering Detector (ELSD) is particularly suitable for detecting saponins, as many of these compounds lack a strong UV chromophore. A Photodiode Array (PDA) detector can also be used in conjunction to provide UV spectral data.

The purification process is often multi-step, potentially starting with preparative or semi-preparative HPLC to isolate fractions containing the target compound, followed by further analytical HPLC to achieve high purity. The identity and purity of the isolated this compound are then confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in Plant Systems

Plant metabolic pathways are a series of chemical reactions, each catalyzed by specific enzymes, that lead to the formation of various compounds. britannica.com For triterpene glycosides like Phaseoloside D, this involves the synthesis of the triterpene aglycone followed by the attachment of sugar moieties.

The biosynthesis of triterpenes, which form the core structure (aglycone) of this compound, typically originates from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. These pathways produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids. These units are then condensed to form larger precursors, eventually leading to squalene (B77637), a key intermediate for triterpenes. britannica.com

The initial cyclization event involves the enzymatic conversion of squalene into various triterpene skeletons. This cyclization is a critical step that dictates the basic structural framework of the triterpene aglycone. Specific oxidosqualene cyclases catalyze the cyclization of 2,3-oxidosqualene (B107256) to produce diverse triterpene scaffolds, which then undergo further modifications such as hydroxylation, oxidation, or rearrangement, prior to glycosylation.

Glycosylation is a crucial post-translational modification in plants, involving the covalent attachment of sugar molecules (monosaccharides or oligosaccharides) to a lipid or protein, or in the case of this compound, to a triterpene aglycone. creative-proteomics.com This process significantly increases the structural diversity and biological activity of natural products.

The process of glycosylation typically begins with the activation of sugar donor molecules, often in the form of nucleotide sugars (e.g., UDP-glucose, UDP-galactose, GDP-fucose). nih.govcreative-proteomics.com These activated sugars are then transferred to the acceptor molecule (the triterpene aglycone in this case) by specific enzymes called glycosyltransferases. creative-proteomics.comfrontiersin.org

Saccharide chain elongation occurs through the sequential addition of multiple sugar residues, each step catalyzed by a specific glycosyltransferase. creative-proteomics.com The specificity of these enzymes for both the sugar donor and the acceptor molecule, as well as the type of glycosidic linkage formed, determines the final complex sugar chain structure. The process is highly regulated and can occur in different cellular compartments, primarily the endoplasmic reticulum (ER) and Golgi apparatus in eukaryotic cells. creative-proteomics.comcreative-proteomics.comthermofisher.com The precise sequence of sugar additions and the branching patterns contribute to the complexity of triterpene glycosides like this compound.

Microbial or Enzymatic Biotransformation Studies

Microbial biotransformation, also known as microbial metabolism or biocatalysis, involves the use of microorganisms or their enzymes to transform organic compounds into structurally modified products. firsthope.co.in This approach offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (e.g., ambient temperature and pressure), and reduced waste. firsthope.co.inslideshare.net Microorganisms possess a wide array of enzymes capable of catalyzing various reactions such as oxidation, reduction, hydrolysis, and isomerization. slideshare.netmedcraveonline.com

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For complex compounds such as Phaseoloside D, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide initial insights into the types of protons and carbons present in the molecule and their immediate electronic environments.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a singlet signal, with its chemical shift (δ) indicating its hybridization state and electronic environment (e.g., sp³, sp², carbonyl carbons). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. mnstate.edu

Predicted 1D NMR Chemical Shifts for this compound (Illustrative Example) rsc.org

While experimental data for this compound is not widely available, predicted ¹H and ¹³C NMR chemical shifts can offer a preliminary understanding of its spectral characteristics.

| Atom Type (Predicted) | Chemical Shift (δ, ppm) |

| ¹H (various) | Varies across the spectrum, reflecting the diverse proton environments in the triterpene backbone and multiple sugar units. |

| ¹³C (various) | Varies across the spectrum, indicating different carbon types (aliphatic, olefinic, oxygenated, carbonyl) from the aglycone and saccharide moieties. |

Two-dimensional NMR experiments are crucial for establishing connectivity and spatial relationships between atoms, overcoming the complexity and signal overlap often encountered in 1D spectra of large molecules. huji.ac.il

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other through two or three bonds. This allows for the tracing of proton spin systems within the molecule, such as those within individual sugar units or segments of the triterpene backbone. princeton.edulibretexts.org

Total Correlation Spectroscopy (TOCSY): TOCSY experiments extend the correlations observed in COSY, revealing all protons within a continuous spin system, even if they are separated by more than three bonds. This is particularly useful for identifying and assigning entire sugar moieties or long aliphatic chains. princeton.edulibretexts.org

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): These experiments establish one-bond correlations between protons and their directly attached carbons (¹JCH). An HMQC/HSQC spectrum allows for the direct assignment of proton signals to their corresponding carbon signals, and vice versa. huji.ac.ilprinceton.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range correlations (typically 2-4 bonds) between protons and carbons. This is vital for establishing connectivity across quaternary carbons, identifying carbonyl groups, and linking different spin systems (e.g., connecting sugar units to each other and to the aglycone). huji.ac.ilprinceton.edu

By combining the information from these 1D and 2D NMR experiments, researchers can systematically piece together the entire molecular structure of this compound, assigning every proton and carbon atom and determining the stereochemistry of its numerous chiral centers.

Mass Spectrometry (MS) Techniques for Structural Fragments

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which are crucial for determining elemental composition and identifying structural subunits. magritek.comunesp.br

Desorption-Chemical Ionization Mass Spectrometry (D/CI-MS) is a "soft" ionization technique that typically produces abundant protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. This is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds like saponins (B1172615), which might extensively fragment under harsher ionization conditions (e.g., Electron Ionization, EI). libretexts.orgunesp.br The D/CI-MS spectrum of this compound would ideally show a clear molecular ion peak, confirming its molecular weight. Further, by adjusting ionization conditions, some controlled fragmentation can be induced to gain initial insights into the major structural blocks.

Liquid Chromatography-Mass Spectrometry with tandem mass spectrometry (LC-MSn or LC-MS/MS) is a powerful technique for the analysis of complex mixtures and the detailed structural characterization of individual components. ncsu.edu

LC (Liquid Chromatography): Separates the components of a mixture based on their physicochemical properties, allowing for the analysis of individual compounds even when present in a complex matrix.

MSn (Tandem Mass Spectrometry): After chromatographic separation, selected ions (precursor ions) are fragmented in a controlled manner (e.g., by collision-induced dissociation, CID), and the resulting fragment ions are analyzed. This process can be repeated (MS², MS³, etc.) to generate multiple generations of fragments, providing highly detailed structural information. ncsu.edud-nb.infonih.govmjcce.org.mk

For this compound, LC-MSn would be invaluable for:

Confirming its presence in extracts of Phaseolus vulgaris (common bean), from which it was originally isolated. sinica.edu.tw

Determining the sequence and identity of the multiple sugar units attached to the triterpene aglycone by observing characteristic neutral losses corresponding to individual sugar moieties.

Elucidating the structure of the triterpene sapogenin backbone through its specific fragmentation patterns.

Identifying the positions of attachment of the sugar chains to the aglycone.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play an increasingly significant role in structural elucidation, especially for complex molecules where experimental data alone may not be sufficient or conclusive. d-nb.inforesearchgate.netucr.edumdpi.comrjraap.com

Conformational Analysis: Molecular modeling allows for the exploration of possible three-dimensional conformations of this compound. This is particularly important for flexible molecules with multiple rotatable bonds, such as the sugar chains, to understand their most stable arrangements. Techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior and conformational preferences of the molecule in different environments. mdpi.comnih.gov

Spectroscopic Data Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict NMR chemical shifts, coupling constants, and vibrational frequencies (for IR spectroscopy). researchgate.netnih.govrsc.org These predicted values can be compared with experimental data to confirm structural assignments and resolve ambiguities, especially for challenging regions of the molecule or when dealing with isomers. While predicted NMR data for this compound is available rsc.org, experimental validation would be crucial for definitive assignments.

Structure Validation: Computational methods can be used to validate proposed structures by comparing calculated properties (e.g., energy, dipole moment) with experimental observations or by assessing the feasibility of proposed biosynthetic pathways. They can also help in differentiating between closely related isomers that are difficult to distinguish by experimental means alone. washington.eduru.nl

Fragment Analysis: Computational approaches can assist in understanding the fragmentation mechanisms observed in mass spectrometry, by calculating the stability of potential fragment ions and predicting their relative abundances.

By integrating these advanced spectroscopic and computational techniques, a comprehensive and robust structural elucidation of this compound can be achieved, providing a complete picture of its molecular architecture and conformational preferences.

Automated 3D Structure Generation

This compound (PubChem CID: 441938) is characterized by its substantial size and complex structural features, including a large steroid core linked to an oligosaccharide chain uni.luresearchgate.netoup.comresearchgate.net. This complexity, often involving more than 40 carbon atoms and multiple large rings, renders it challenging for fully automated 3D structure generation tools oup.comoup.com. For instance, in the context of the KNApSAcK-3D database, this compound was identified as one of the compounds not amenable to automated 3D structure generation by software like Balloon, despite the high success rate (99.3%) for simpler molecules researchgate.netoup.comresearchgate.netoup.com.

For such intricate structures, manual construction of 3D models is frequently necessary, often utilizing specialized molecular modeling software such as Chem3D oup.comoup.com. While tools like CORINA Classic are highly regarded for generating high-quality, low-energy 3D conformations for small and medium-sized drug-like molecules, effectively handling stereochemical information mn-am.com, the specific architectural demands of this compound may still necessitate a more tailored or hybrid approach combining automated and manual refinements for accurate initial 3D representation.

Conformational Space Exploration and Energy Minimization (e.g., MMFF94)

Once a preliminary 3D structure of this compound is established, whether through automated or manual means, the subsequent steps involve comprehensive conformational space exploration and energy minimization to identify stable and energetically favorable geometries oup.comoup.com. The Merck Molecular Force Field (MMFF94) is a widely adopted computational method for this purpose, enabling the optimization of 3D structures and the identification of low-energy conformers researchgate.netoup.comresearchgate.netoup.comcore.ac.uksapub.orgchemrxiv.orgresearchgate.net.

Application in Virtual Screening and Docking Studies

The accurately generated and energy-minimized 3D structures of chemical compounds, including this compound, are fundamental prerequisites for advanced computational drug discovery techniques such as virtual screening and molecular docking researchgate.netoup.comresearchgate.netoup.comfrontierspartnerships.orgmedsci.orgresearchgate.net.

Molecular docking serves as a computational tool to predict the optimal binding orientation of a ligand, such as this compound, within the active site of a target protein frontierspartnerships.orgmedsci.orgresearchgate.net. This process provides insights into potential ligand-target interactions at an atomic level and estimates the binding affinity, forming a cornerstone of structure-based drug design (SBDD) frontierspartnerships.orgresearchgate.net.

Virtual screening, particularly structure-based virtual screening (SBVS), leverages these 3D structures to efficiently evaluate vast libraries of compounds for their potential to interact with a specific molecular target frontierspartnerships.orgmedsci.orgresearchgate.netnih.gov. By computationally "docking" compounds from virtual databases into the target protein's binding site, researchers can identify and prioritize promising candidate molecules for subsequent experimental validation, thereby streamlining the drug discovery pipeline frontierspartnerships.orgmedsci.orgresearchgate.netnih.gov. For a complex molecule like this compound, the availability of a reliable 3D structure and its stable conformational ensemble, even if painstakingly derived, is critical for the accuracy and utility of any subsequent docking simulations and virtual screening campaigns.

Compound Names and PubChem CIDs

Preclinical Biological Activities and Functional Characterization

In Vitro Cellular Models

In vitro cellular models are crucial for understanding the mechanisms of action of chemical compounds at a cellular level, providing insights into their potential therapeutic applications. These models simplify complex biological systems, allowing for focused investigation of specific cellular effects mdpi.comfrontiersin.org. However, specific studies detailing the in vitro effects of Phaseoloside D in the areas outlined below were not found in the current literature.

Modulation of Metabolic Pathways (e.g., Glucose Homeostasis)

The modulation of metabolic pathways, such as those involved in glucose homeostasis, is a key area of research for compounds with potential antidiabetic properties. Glucose homeostasis involves a complex interplay of various metabolic pathways, including glycolysis, gluconeogenesis, and glycogen (B147801) synthesis, which are tightly regulated by enzymes and hormones to maintain stable blood glucose levels libretexts.orgresearchgate.netnih.govuomustansiriyah.edu.iq. While the importance of modulating these pathways is well-established, specific research findings on how this compound influences glucose homeostasis or other metabolic pathways in in vitro cellular models are not available in the current search results.

Anti-Adipogenic Effects (e.g., 3T3-L1 Adipocyte Differentiation)

Anti-adipogenic effects, particularly the inhibition of adipocyte differentiation in models like 3T3-L1 preadipocytes, are investigated for potential anti-obesity interventions. The 3T3-L1 cell line is a widely used mouse embryonic fibroblast model that differentiates into mature adipocyte-like cells, accumulating intracellular lipid droplets, making it suitable for screening anti-obesity activities nih.gov. Despite the extensive use of this model for evaluating anti-adipogenic compounds mdpi.comphcog.commdpi.comfrontiersin.orgscielo.br, specific data demonstrating anti-adipogenic effects of this compound on 3T3-L1 adipocyte differentiation were not identified.

Evaluation of Antioxidant Capacity

The evaluation of antioxidant capacity is critical for identifying compounds that can mitigate oxidative stress, which is implicated in numerous chronic diseases. Common in vitro assays for assessing antioxidant activity include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity) assays scirp.orgnih.govnih.govresearchgate.netscielo.br. These spectrophotometric methods measure the ability of compounds to scavenge free radicals or reduce metal ions. However, specific studies or data tables detailing the antioxidant capacity of this compound using these or similar in vitro methods were not found.

Enzyme Inhibition Assays (e.g., α-Amylase, DPP-IV)

Enzyme inhibition assays, particularly those targeting α-amylase and dipeptidyl peptidase-IV (DPP-IV), are crucial for identifying compounds with potential antidiabetic properties. α-Amylase inhibitors can slow down carbohydrate digestion and glucose absorption, while DPP-IV inhibitors can enhance insulin (B600854) secretion by preventing the degradation of incretin (B1656795) hormones nih.govmdpi.comresearchgate.net. While various natural compounds have been studied for their inhibitory effects on these enzymes mdpi.commdpi.comnih.gov, specific data regarding the inhibition of α-amylase or DPP-IV by this compound were not identified in the conducted searches.

Antiadhesive Activity in Microbial Interactions

Antiadhesive activity in microbial interactions refers to the ability of a compound to prevent microbial adhesion to surfaces, a mechanism relevant for combating infections, particularly those involving biofilm formation nih.govnazarethcastellanos.comnih.govmdpi.comfrontiersin.org. Although some plant extracts have shown antiadhesive properties against pathogens like uropathogenic Escherichia coli mdpi.com, no specific information or research findings on the antiadhesive activity of this compound in microbial interactions were found.

In Vivo Animal Models (Rodents, etc.)

In vivo animal models, such as rodents (mice and rats), are indispensable for preclinical drug discovery and for evaluating the efficacy and mechanisms of action of potential therapeutic agents in a living organism frontiersin.orgcriver.commdpi.comnih.govtaconic.com. These models allow for the study of complex physiological processes, disease progression, and systemic effects that cannot be fully replicated in vitro frontiersin.org. Rodent models are frequently utilized due to their genetic similarities to humans, rapid breeding cycles, and cost-effectiveness taconic.com. However, despite their importance in preclinical research, specific studies detailing the in vivo biological activities or functional characterization of this compound in any animal model were not identified in the available literature.

Data Tables

As specific quantitative data for this compound's biological activities were not found in the search results, no data tables can be generated for its preclinical activities.

Assessment of Glucose Metabolism Regulation

Preclinical assessment of glucose metabolism regulation involves evaluating a compound's effects on glucose homeostasis, insulin sensitivity, and related metabolic pathways. This can include studying glucose uptake, glycolysis, gluconeogenesis, and glycogen production in cellular or animal models. For instance, studies might examine fasting plasma glucose levels, glucose tolerance, or insulin secretion. While general preclinical studies explore various compounds for their ability to regulate glucose metabolism nih.govnih.gov, specific detailed research findings focusing solely on this compound's direct impact on glucose metabolism regulation in preclinical models were not identified in the conducted searches.

Investigations into Lipid Homeostasis and Dyslipidemia

Investigations into lipid homeostasis and dyslipidemia in preclinical settings aim to understand how a compound influences the balance of lipids and lipoproteins in the body. Dyslipidemia, characterized by abnormal levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), is a significant risk factor for cardiometabolic diseases mdpi.commsdmanuals.combiorxiv.orgnih.gov. Preclinical studies in this area often involve assessing lipid profiles, fatty acid synthesis, lipid storage, and lipolysis in various tissues or model organisms biorxiv.orgnih.govnih.govbiorxiv.org. Despite the general importance of understanding how compounds affect lipid metabolism mdpi.com, specific detailed research findings focusing solely on this compound's direct impact on lipid homeostasis or dyslipidemia in preclinical models were not identified in the conducted searches.

Oxidative Stress Mitigation in Disease Models

Oxidative stress, defined as an imbalance between oxidants and antioxidants, plays a crucial role in the pathogenesis of numerous diseases, including cardiovascular and metabolic disorders nih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com. Preclinical studies investigating oxidative stress mitigation evaluate a compound's ability to neutralize reactive oxygen species (ROS), enhance endogenous antioxidant systems, and prevent oxidative damage to cellular components like lipids, proteins, and nucleic acids elifesciences.orgmdpi.comnih.govnih.govmdpi.com. While various natural compounds have demonstrated antioxidant properties in preclinical models mdpi.com, specific detailed research findings focusing solely on this compound's direct role in oxidative stress mitigation in disease models were not identified in the conducted searches.

Comprehensive Metabolic Phenotyping in Model Organisms

Comprehensive metabolic phenotyping in model organisms is a powerful approach to systematically characterize the metabolic and physiological effects of a compound or genetic alteration nih.govnih.govnih.govuncnri.orgmdpi.com. This involves a wide range of sophisticated tests and techniques to measure parameters related to energy expenditure, respiratory exchange ratio, body temperature, locomotor activity, food and water intake, and various circulating hormones and metabolites nih.govuncnri.org. Such phenotyping provides a holistic view of metabolic health and can identify subtle alterations relevant to disease pathogenesis mdpi.comnih.gov. Despite the utility of comprehensive metabolic phenotyping in preclinical research nih.govelifesciences.org, specific detailed research findings focusing solely on this compound's comprehensive metabolic phenotyping in model organisms were not identified in the conducted searches.

Mechanisms of Action at the Molecular and Cellular Level

Receptor Binding and Signaling Pathway Modulation

Receptor binding is a fundamental process in cellular communication, where a signaling molecule (ligand) binds to a specific receptor protein, initiating a conformational change that triggers a cascade of intracellular biochemical reactions known as signal transduction pathways google.complantsjournal.comdokumen.puboup.comoup.comresearchgate.net. These pathways often involve the generation of secondary messengers and sequential phosphorylation events by protein kinases, ultimately leading to a biological response, such as changes in gene expression or cellular activity google.complantsjournal.comdokumen.puboup.comoup.comresearchgate.net.

Currently, specific receptors to which Phaseoloside D directly binds or detailed signaling pathways that it modulates have not been identified or described in the consulted scientific literature.

Enzyme Kinetics and Inhibition Mechanisms

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions, providing insights into the mechanisms of enzyme action and the factors that influence these rates, including the presence of inhibitors nih.govresearchgate.netresearchgate.net. Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity, and they can be classified based on their binding mechanism: competitive inhibitors bind to the active site, non-competitive inhibitors bind to an allosteric site, and uncompetitive inhibitors bind to the enzyme-substrate complex nih.govresearchgate.netresearchgate.net. Understanding inhibition constants (Ki values) is crucial for assessing an inhibitor's potency nih.gov.

Specific enzyme targets for this compound, along with detailed enzyme kinetics and inhibition mechanisms (e.g., competitive, non-competitive, uncompetitive, or irreversible inhibition), have not been reported in the consulted scientific literature. Therefore, no quantitative data tables regarding enzyme kinetics can be generated for this compound at this time.

Gene Expression and Protein Regulation (e.g., PPARγ, C/EBPα, SREBP-1c, LPL, ap2, GLUT-4)

Adipogenesis, the process of adipocyte differentiation, is a complex and highly orchestrated program regulated by a cascade of gene expression events ontobee.org. Key transcriptional factors involved in this process include peroxisome proliferator-activated receptor γ (PPARγ) and members of the CCAAT/enhancer-binding protein (C/EBP) family, such as C/EBPα ontobee.org.

PPARγ is a nuclear hormone receptor considered a master regulator of adipogenesis, essential for the differentiation of preadipocytes into mature adipocytes and the induction of an adipose phenotype marked by lipid accumulation ontobee.org. It induces the expression of target genes involved in lipid storage, lipogenesis, and insulin (B600854) sensitivity, including adipocyte protein 2 (aP2, also known as Fatty Acid Binding Protein 4 or FABP4), lipoprotein lipase (B570770) (LPL), and Glucose transporter 4 (GLUT-4) ontobee.org.

C/EBPα is another critical regulator, particularly important in the terminal differentiation of adipocytes. It can bind to the promoter region of PPARγ, forming a self-regulatory loop, and induces the activation of numerous adipocyte-specific genes like aP2 and GLUT-4 ontobee.org.

Sterol regulatory element-binding protein 1c (SREBP-1c) is a key transcription factor for lipogenesis, induced during adipogenesis and regulated by insulin. It modulates genes linked to fatty acid and triglyceride metabolism and can regulate adipogenesis by inducing PPARγ gene expression. SREBP-1c also mediates the transcription of GLUT-4 in adipocytes.

LPL (Lipoprotein Lipase) is an enzyme crucial for the hydrolysis of triglycerides in circulating lipoproteins, allowing fatty acid uptake into adipocytes ontobee.org.

aP2 (Adipocyte Protein 2) , or FABP4, is a fatty acid-binding protein highly expressed in adipocytes and is a marker of adipocyte differentiation ontobee.org.

GLUT-4 (Glucose Transporter Type 4) is an insulin-responsive glucose transporter that plays a crucial role in insulin-mediated glucose uptake into adipose tissue and muscle. Its expression is induced during adipocyte differentiation.

While direct studies specifically detailing this compound's modulation of these individual genes and proteins are not available in the consulted literature, extracts from Phaseolus vulgaris (common bean), which contain phaseoloside, have been reported to exhibit antidiabetic and anti-adipogenic activities. These effects include the inhibition of adipogenesis and reduction of lipid content in adipocytes in vitro nih.gov. Such anti-adipogenic effects would typically involve the downregulation of key adipogenic transcription factors like PPARγ and C/EBPα, and their downstream target genes such as aP2, LPL, and GLUT-4. However, these observations are attributed to the complex mixture of compounds within the extract, and specific direct modulation by this compound itself on these individual gene and protein targets requires further dedicated research.

Interaction with Cellular Components and Organelles

Eukaryotic cells are highly organized, with various membrane-bound organelles that form an interactive network to coordinate and facilitate cellular functions. These organelles communicate through vesicular trafficking pathways and, significantly, via membrane contact sites (MCSs), which are close appositions between two or more organelles. MCSs are crucial for the exchange of metabolites, lipids, and proteins, and play roles in organelle division, biogenesis, and the maintenance of cellular homeostasis. Examples include interactions between the endoplasmic reticulum (ER) and the plasma membrane, mitochondria, peroxisomes, and lipid droplets.

Specific interactions of this compound with particular cellular components or organelles, or its influence on organelle dynamics or function, have not been reported in the consulted scientific literature.

Chemical Synthesis and Derivatization for Structure Activity Relationship Sar Studies

Approaches to Synthetic Analogs

Generating synthetic analogs of complex natural products like Phaseoloside D typically involves two main strategies: total synthesis or the modification of naturally occurring scaffolds. Total synthesis, while offering complete control over the molecular architecture, is often a formidable task for highly complex molecules due to their numerous chiral centers and intricate functional groups nih.govmdpi.comwikipedia.orgorgsyn.org. For compounds like this compound, which incorporates a steroid aglycone and an oligosaccharide chain, total synthesis would entail multi-step, stereoselective reactions for both the steroid core and the precise assembly of the sugar moieties.

Given the structural complexity of this compound, a more practical approach for generating analogs often involves the semi-synthesis from the isolated natural product. This involves targeted chemical modifications of specific functional groups on the existing scaffold. Such modifications can include alterations to the steroid nucleus, changes in the sugar residues, or modifications to the linkages between the aglycone and the glycone parts. The goal is to introduce structural diversity while retaining the core features of the natural product, enabling the systematic study of how these changes impact biological activity.

Semisynthesis of Glycosidic Derivatives

Semisynthesis is a powerful strategy for modifying natural products, particularly those with complex glycosidic structures like this compound. This approach leverages the readily available natural scaffold as a starting material, circumventing the challenges of total synthesis. For glycosidic derivatives, semisynthesis typically focuses on altering the sugar chain(s) or introducing new sugar units.

Methods for semisynthesis of glycosidic derivatives can involve:

Selective Protection and Deprotection: Protecting specific hydroxyl groups on the sugar moieties or the aglycone allows for regioselective modification of other sites. Subsequent deprotection reveals the modified structure.

Glycosylation Reactions: Introducing new sugar residues or modifying existing ones through various glycosylation reactions (e.g., Koenigs-Knorr, Helferich, or trichloroacetimidate (B1259523) methods) can alter the length, branching, or sugar composition of the oligosaccharide chain nih.gov.

Chemical Transformations of Sugar Moieties: Functional group interconversions on the sugar units, such as oxidation of hydroxyls to ketones or aldehydes, reduction, or esterification/etherification, can lead to novel derivatives.

While general methods for semisynthesis of sulfated oligosaccharides and other glycosides have been reported nih.gov, direct examples for this compound are not detailed in the available literature. However, these established methodologies provide a blueprint for how one might approach the semisynthesis of this compound derivatives to explore the impact of glycosidic modifications on its properties.

Enzymatic Modification for Novel Analog Generation

Enzymatic modification offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for generating novel analogs of complex natural products. Enzymes, particularly glycosyltransferases, hydrolases, and oxidoreductases, can perform highly regioselective and stereoselective transformations that are challenging to achieve chemically frontiersin.orgnih.gov.

For a glycosidic compound like this compound, enzymatic approaches could involve:

Glycosyltransferases: These enzymes are capable of transferring sugar moieties from activated donor molecules to specific hydroxyl groups on the aglycone or existing sugar chain, allowing for precise control over the type and linkage of added sugars. For example, uridine (B1682114) diphosphate (B83284) (UDP)-glucosyltransferases have been used in the enzymatic bioconversion of other glycosides, such as Rebaudioside D, by transferring glucose units europa.eu.

Hydrolases (e.g., Glycosidases): While primarily known for cleaving glycosidic bonds, some hydrolases can catalyze transglycosylation reactions under controlled conditions, enabling the exchange or addition of sugar units mdpi.com.

Oxidoreductases: Enzymes like cytochrome P450 monooxygenases can introduce hydroxyl groups at specific, otherwise unactivated, positions on the steroid aglycone or sugar moieties, leading to novel oxidized derivatives nih.gov. This "late-stage functionalization" is particularly valuable for diversifying complex scaffolds nih.gov.

The advantages of enzymatic modification include high specificity, milder reaction conditions, and reduced need for protecting group chemistry, making them attractive for diversifying complex natural products.

Structure-Activity Relationship (SAR) Elucidation of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate changes in chemical structure with variations in biological activity nih.govnih.gov. For this compound, SAR elucidation would involve synthesizing a series of structurally related derivatives and testing their biological activities in relevant assays. By systematically altering specific parts of the this compound molecule (e.g., the steroid core, the number or type of sugar units, the linkages), researchers can identify pharmacophores—the essential structural features responsible for activity—and understand how modifications impact potency, selectivity, and mechanism of action.

Aglycone modifications: Alterations to the steroid skeleton, including changes in stereochemistry, introduction of new functional groups, or modifications to existing ones.

Glycosyl chain modifications: Variations in the number, sequence, and type of monosaccharide units, as well as their anomeric configuration and linkage positions.

Linker modifications: Changes to the bond connecting the aglycone and the glycosyl chain.

The insights gained from such SAR studies would inform the rational design of more potent or selective this compound analogs for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that builds mathematical models to quantitatively correlate molecular descriptors with biological activities nih.govnih.govresearchgate.net. The objective of QSAR is to predict the activity of new, unsynthesized compounds and to gain a deeper understanding of the molecular features governing biological response researchgate.netdrugdesign.org.

In a QSAR study for this compound derivatives, various molecular descriptors would be calculated, including:

Physicochemical descriptors: Such as lipophilicity (LogP), molecular weight (MW), topological polar surface area (TPSA), and electronic properties researchgate.netresearchgate.net.

Steric descriptors: Reflecting the size and shape of the molecules.

Electronic descriptors: Indicating electron distribution and charge.

These descriptors are then correlated with the observed biological activities (e.g., IC50, EC50 values) using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms researchgate.netdrugdesign.org. A robust QSAR model would provide a predictive equation, allowing for the estimation of activity for novel this compound analogs based on their calculated descriptors.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies extend the QSAR concept by incorporating the three-dimensional structural properties of molecules into the correlation with biological activity slideshare.netcresset-group.com. These methods are particularly valuable for understanding the spatial and electronic requirements for ligand-receptor interactions.

Common 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method involves aligning a set of molecules in 3D space, placing them within a grid, and then calculating steric and electrostatic field energies at each grid point. These field values serve as descriptors and are then correlated with biological activity using PLS analysis drugdesign.orgslideshare.net.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA uses additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of molecular interactions slideshare.net.

The results of 3D-QSAR are often visualized as contour plots, which highlight regions in 3D space where specific molecular properties (e.g., steric bulk, positive/negative charge, hydrophobicity) are favorable or unfavorable for activity slideshare.netcresset-group.com. These contour maps provide valuable insights into the structural requirements for binding to a target and can guide the design of new, more potent analogs.

For this compound, the application of 3D-QSAR would offer insights into how the 3D arrangement of its steroid core and oligosaccharide chain influences its biological properties. However, it is important to note that this compound has been identified as a structure not amenable to automated 3D structure generation oup.comoup.comresearchgate.netresearchgate.net, which implies that generating accurate and consistent 3D conformations for a series of its derivatives could be a significant challenge for 3D-QSAR model development. Expert manual intervention for conformational searching and molecular alignment would likely be necessary to ensure reliable models cresset-group.com.

Pharmacological Target Identification and Validation Preclinical

In Silico Approaches (e.g., Molecular Docking, Network Pharmacology)

In silico approaches leverage computational tools to predict and analyze the interactions between compounds and potential biological targets. These methods are cost-effective and can rapidly screen large datasets, guiding subsequent experimental validation. oup.comnih.govbio-rad.com

Molecular Docking: Molecular docking is a computational modeling technique used to predict the preferred binding orientation of a small molecule (ligand) to a target biomolecule (receptor), such as a protein, to form a stable complex. nih.govbio-rad.com This technique evaluates the spatial and energetic compatibility between the ligand and the receptor's active site. bio-rad.com It generates various candidate structures, which are then ranked based on a scoring function that estimates binding affinity and stability. nih.govresearchgate.net The primary objective is to achieve an optimized docked conformer with the lowest free energy for the entire system. nih.gov Molecular docking is instrumental in structure-based drug design, virtual screening, and lead optimization, allowing researchers to predict binding modes and develop more potent and selective analogs. nih.govbio-rad.comoup.com

Network Pharmacology: Network pharmacology is an emerging field that aligns with the concept of multi-component, multi-target drug action, particularly relevant for complex diseases or natural products. nih.govdokumen.pubontobee.org This approach involves constructing complex interaction networks among active ingredients, potential targets, and disease pathways. dokumen.pubplantsjournal.com By integrating data from various public databases, network pharmacology can predict potential targets and pathways modulated by a compound, offering a holistic view of its mechanism of action. nih.govontobee.orgplantsjournal.com This method can clarify intricate relationships and reveal possible therapeutic pathways, providing a foundation for further experimental investigations. dokumen.pubplantsjournal.com

In Vitro Target Engagement Assays

In vitro target engagement assays are crucial for confirming direct physical interaction and functional modulation between a compound and its hypothesized target outside of a living organism. These assays provide quantitative data on binding affinity, potency, and selectivity. nih.govnih.gov

Biophysical Assays: Techniques such as Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA) are widely used to assess the direct engagement of small molecules with purified targets or within intact cells. nih.gov DSF measures changes in protein melting temperature upon ligand binding, indicating direct interaction. nih.gov CETSA allows for the measurement of target engagement directly in intact cells and tissues, preserving physiological conditions, and provides a label-free assessment of drug-target interactions. nih.gov These methods can confirm target engagement and elucidate the mechanism of action, helping to select promising hit compounds and identify potential off-target activities. nih.gov

Enzyme Activity Assays: For compounds targeting enzymes, direct measurement of enzyme activity in the presence and absence of the compound is a fundamental in vitro assay. This involves monitoring changes in substrate and product concentrations. These assays help determine the compound's inhibitory or activating effects, its potency (e.g., IC50 or EC50 values), and its selectivity against related enzymes. nih.gov

Binding Assays: Radioligand displacement assays or bioluminescence resonance energy transfer (BRET)-based assays, such as NanoBRET® Target Engagement, can quantify compound binding to target proteins. NanoBRET® allows for the measurement of binding between a target protein and small molecules in live cells, providing quantitative data on intracellular compound affinity and occupancy, and can also assess compound residence time.

Target Validation in Cellular Systems and Animal Models

Target validation extends beyond in vitro studies to more complex biological systems, including cellular models and whole animal models, to confirm the target's relevance to the disease phenotype and the therapeutic potential of its modulation. oup.com

Target Validation in Cellular Systems: Cellular models, including 2D and increasingly 3D cell cultures, are vital for target validation. bioagilytix.comnih.gov While 2D cultures have been traditional, 3D cell culture models (e.g., spheroids, organoids) are gaining prominence due to their ability to better recapitulate in vivo tissue architecture and microenvironment, leading to more physiologically relevant drug responses. bioagilytix.comnih.gov These models allow for the assessment of a compound's effect on cellular signaling pathways, biomarker levels, and phenotypic outcomes related to the disease. nih.gov Techniques such as CRISPR knock-out/knock-in, RNA interference (RNAi), and target overexpression are used to manipulate target expression and confirm its role in disease progression.

Target Validation in Animal Models: Animal models are indispensable for evaluating the in vivo efficacy and safety of compounds and validating targets within a complex physiological context. oncodesign-services.comoup.comnih.gov These studies demonstrate whether modulating the target leads to the desired therapeutic effect in a living organism. Animal models help to delineate the pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic profiles of the compound. nih.gov They also provide crucial evidence for the target's essentiality for disease progression and the absence of compensatory mechanisms. The selection of validated and predictive animal models is critical for ensuring the translatability of preclinical findings to human clinical studies. oup.com

Metabolic Studies and Pharmacokinetics Preclinical

In Vitro Metabolic Stability in Hepatic Systems

In vitro metabolic stability assays are essential tools in drug metabolism and pharmacokinetics (DMPK) research, aiding in the prediction of a compound's in vivo behavior nuvisan.com. These assays typically involve incubating a drug candidate with liver-derived biological systems and monitoring its degradation over time. The rate of metabolism reveals the compound's half-life (t½) and its intrinsic clearance (CLint), which are key parameters for predicting hepatic clearance in vivo nuvisan.comwfsahq.org.

Microsomal stability assays primarily investigate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes, and certain Phase II reactions like glucuronidation srce.hrnih.govthermofisher.com. Liver microsomes, subcellular fractions derived from the endoplasmic reticulum of hepatocytes, are highly enriched in these drug-metabolizing enzymes thermofisher.comnih.gov.

Methodology: In a typical microsomal stability assay, the test compound, such as Phaseoloside D, would be incubated with liver microsomes (e.g., human, rat, mouse) in the presence of cofactors like NADPH for Phase I metabolism, or UDPGA for glucuronidation srce.hrnih.gov. Samples are collected at various time points (e.g., 0, 15, 30, 45, 60 minutes), and the reaction is quenched, often by adding organic solvents like acetonitrile (B52724) srce.hrnih.gov. The disappearance of the parent compound is then quantified using liquid chromatography-mass spectrometry (LC-MS/MS) nih.govtechnologynetworks.com.

Expected Findings: For this compound, if data were available, this assay would determine its intrinsic clearance (CLint, typically expressed in µL/min/mg protein) and half-life (t½) in various species. A rapid disappearance would indicate high metabolic clearance, potentially leading to low bioavailability and a short duration of action in vivo wfsahq.org. Conversely, high stability would suggest a longer half-life and potentially higher systemic exposure.

Data Table Example (Illustrative, no specific data for this compound found):

| Species (Liver Microsomes) | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) | Metabolic Stability Classification |

| Human | N/A | N/A | Data Not Available |

| Rat | N/A | N/A | Data Not Available |

| Mouse | N/A | N/A | Data Not Available |

Hepatocyte stability assays are considered a more physiologically relevant in vitro model as they utilize intact liver cells containing the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters, providing a more comprehensive view of hepatic metabolism mdpi.comnih.govdls.com. These assays are often used as a secondary screen for compounds that show favorable results in microsomal stability assays mdpi.com.

Methodology: Similar to microsomal assays, the compound would be incubated with cryopreserved or freshly isolated hepatocytes from various species at physiological temperature nuvisan.commdpi.com. Aliquots are taken at defined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), and the reaction is terminated allucent.com. LC-MS/MS is then used to quantify the remaining parent compound allucent.com.

Expected Findings: Hepatocyte stability data for this compound would provide a more accurate prediction of its in vivo hepatic clearance, considering all metabolic pathways and cellular uptake mechanisms nuvisan.comreactionbiology.com. This assay would provide intrinsic clearance (CLint, typically expressed in µL/min/million cells) and half-life (t½) values, which can be scaled to predict human hepatic blood clearance nuvisan.com.

Data Table Example (Illustrative, no specific data for this compound found):

| Species (Hepatocytes) | Intrinsic Clearance (CLint, µL/min/million cells) | Half-life (t½, min) | Metabolic Stability Classification |

| Human | N/A | N/A | Data Not Available |

| Rat | N/A | N/A | Data Not Available |

| Dog | N/A | N/A | Data Not Available |

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic (PK) profiling in animal models is a crucial step in drug development, providing insights into how a compound behaves within a living organism srce.hrreactionbiology.com. These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are essential for predicting human pharmacokinetics and guiding subsequent efficacy and safety studies srce.hrnih.govsygnaturediscovery.com.

ADME refers to the four fundamental processes that describe the disposition of a drug in the body: Absorption, Distribution, Metabolism, and Excretion technologynetworks.comijbcp.com.

Absorption (A): This refers to the movement of the compound from its site of administration into the systemic circulation criver.comijbcp.com. For orally administered compounds, absorption involves crossing the gut wall nuvisan.com. Factors influencing absorption include solubility, permeability, and the presence of transporters nih.gov.

Distribution (D): Once absorbed, the compound is distributed throughout the body via the bloodstream to various tissues and organs technologynetworks.comijbcp.com. Distribution is influenced by factors such as blood flow to tissues, lipophilicity, tissue binding, and molecular size technologynetworks.com.

Metabolism (M): This is the process by which the compound is chemically transformed within the body, primarily in the liver, into metabolites wfsahq.orgijbcp.com. Metabolism aims to make compounds more water-soluble for easier excretion wfsahq.org. Both Phase I (e.g., oxidation by CYP enzymes) and Phase II (e.g., glucuronidation) reactions are involved wfsahq.orgijbcp.com.

Excretion (E): Excretion is the final process by which the compound and its metabolites are eliminated from the body, mainly via urine or bile criver.comijbcp.com.

Methodology: In vivo PK studies typically involve administering this compound to animal models (e.g., mice, rats, dogs) via relevant routes (e.g., intravenous, oral) nih.govsygnaturediscovery.com. Blood samples are collected at various time points, and plasma concentrations of the parent compound and its major metabolites are quantified using sensitive analytical methods like LC-MS/MS meliordiscovery.combioivt.com. Urine and fecal samples may also be collected to assess excretion pathways sygnaturediscovery.com. From these concentration-time profiles, various pharmacokinetic parameters are calculated, including:

Area Under the Curve (AUC): Represents the total systemic exposure to the compound meliordiscovery.com.

Maximum Plasma Concentration (Cmax): The highest concentration of the compound in plasma meliordiscovery.com.

Time to Cmax (Tmax): The time at which Cmax is reached meliordiscovery.com.

Half-life (t½): The time required for the plasma concentration to decrease by half meliordiscovery.com.

Volume of Distribution (Vd or Vss): Reflects the extent to which a compound distributes into body tissues meliordiscovery.com.

Clearance (CL): The rate at which the compound is removed from the body meliordiscovery.com.

Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation unchanged, especially after oral administration sygnaturediscovery.com.

Expected Findings: If in vivo PK data were available for this compound, these studies would provide a comprehensive understanding of its systemic exposure, how widely it distributes, the primary routes and extent of its metabolism, and how it is ultimately eliminated from the body in different animal species. This information is crucial for assessing its suitability as a drug candidate and for translating preclinical findings to potential human pharmacokinetics.

Data Table Example (Illustrative, no specific data for this compound found):

| Parameter | Unit | Mouse (N/A) | Rat (N/A) | Dog (N/A) |

| Dose Route | N/A | N/A | N/A | N/A |

| Cmax | µM or ng/mL | N/A | N/A | N/A |

| Tmax | h | N/A | N/A | N/A |

| AUC(0-t) | µM·h or ng·h/mL | N/A | N/A | N/A |

| Half-life (t½) | h | N/A | N/A | N/A |

| Clearance (CL) | mL/min/kg | N/A | N/A | N/A |

| Oral Bioavailability (F) | % | N/A | N/A | N/A |

Future Research Trajectories and Academic Prospects

Elucidation of Additional Molecular Targets and Pathways

A critical area for future research involves the detailed elucidation of Phaseoloside D's molecular targets and the biological pathways it influences. Understanding these interactions is fundamental for comprehending disease mechanisms and developing effective therapeutic strategies. nih.gov Given that this compound is a triterpene saponin (B1150181), a class of compounds often associated with diverse biological activities, identifying its specific targets is paramount. foodb.ca

Advanced computational approaches, such as molecular docking and network pharmacology, can be instrumental in predicting and identifying potential therapeutic targets and associated signaling pathways for bioactive compounds. researchgate.netresearchgate.net Applying these methodologies to this compound could reveal its binding affinities with various proteins and enzymes, offering insights into its mechanism of action. Furthermore, integrating data from "omics" technologies, particularly proteomics, can help identify proteins that interact with this compound or whose expression is modulated by its presence, thereby providing direct evidence of its molecular targets. humanspecificresearch.orgnih.gov This foundational research is crucial for moving beyond general classifications and establishing precise pharmacological profiles for this compound.

Exploration of Synergistic Interactions with Other Bioactive Compounds

The investigation of synergistic interactions between this compound and other bioactive compounds represents a promising research trajectory. Synergy, defined as a combined effect greater than the sum of individual effects, can significantly enhance therapeutic efficacy and potentially allow for dose reduction, thereby minimizing adverse events. nih.govresearchgate.netresearchgate.netnih.gov This concept is particularly relevant in natural product research, where compounds often exist in complex matrices and may exhibit multi-target mechanisms. researchgate.netnih.gov

Future studies could explore the combinatorial effects of this compound with other triterpenoids, different classes of saponins (B1172615), or established therapeutic agents. For instance, research could investigate whether this compound enhances the activity of existing drugs or other natural compounds, leading to improved outcomes. researchgate.netmdpi.com Such investigations would involve rigorous experimental designs to quantify synergistic, additive, or antagonistic effects, potentially employing methods like isobolographic analysis. nih.govnih.gov This approach could unlock novel therapeutic combinations and optimize the efficacy of this compound in various biological contexts.

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics)

The application of advanced "omics" technologies, including metabolomics and proteomics, offers a holistic and high-throughput approach to characterize the biological impact of this compound. These technologies enable the large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms. humanspecificresearch.orgscielo.org.mxresearchgate.net They are increasingly vital in drug discovery and development, facilitating the identification of new drug targets and mechanisms. humanspecificresearch.orgnih.gov

For this compound, metabolomics studies could involve analyzing the global metabolic changes induced in biological systems following exposure to the compound. This could reveal altered metabolic pathways, providing clues about its mechanism of action and identifying potential biomarkers of its activity. Proteomics, on the other hand, would focus on the comprehensive study of proteins, including their abundance, modifications, and interactions, to identify direct protein targets or pathways affected by this compound. humanspecificresearch.orgnih.gov Given the limited existing research on this compound, "omics" approaches would provide a broad and unbiased understanding of its biological effects, moving beyond reductionist investigations of single pathways. nih.govmdpi.com

Table 1: Potential Omics Applications for this compound Research

| Omics Technology | Primary Focus | Expected Research Insights |

| Metabolomics | Metabolites | Identification of altered metabolic pathways, potential biomarkers, and downstream effects of this compound. |

| Proteomics | Proteins | Discovery of direct protein targets, changes in protein expression, and affected signaling networks. |

Development of Engineered Biosynthesis Systems for Sustainable Production

As a natural product belonging to the triterpene saponin class, the sustainable and scalable production of this compound presents a significant challenge. foodb.ca Natural abundance can be limited, and environmental factors can influence yield and consistency. Therefore, the development of engineered biosynthesis systems represents a crucial future research direction.

This involves identifying and characterizing the complete biosynthetic pathway of this compound within its natural source. Once the relevant genes encoding the enzymes involved in its synthesis are identified, these genes can be transferred and expressed in suitable heterologous host organisms, such as microbial platforms (e.g., Saccharomyces cerevisiae, Escherichia coli) or plant cell cultures. Such engineered systems offer the potential for controlled, efficient, and sustainable production of this compound, independent of environmental variability and seasonal limitations. This research would not only ensure a reliable supply of the compound for further scientific investigation but also pave the way for its potential industrial production.

Q & A

Q. What experimental methodologies are suitable for isolating and characterizing Phaseoloside D from natural sources?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC or GC-MS) paired with spectroscopic methods (NMR, IR) for structural validation. Ensure sample purity via repeated fractionation and validate using reference standards. Experimental design should include controls for matrix effects in natural extracts, such as spiked recovery tests to assess extraction efficiency .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

Adopt standardized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays. Use triplicate measurements and include positive/negative controls (e.g., known inhibitors or solvents). Report detailed parameters (e.g., incubation time, concentration ranges, solvent compatibility) to minimize variability. Data should be analyzed using statistical tools (ANOVA, t-tests) to confirm significance .

What criteria should guide the formulation of research questions about this compound’s pharmacological potential?

Apply the PICO framework :

- P opulation: Target organism or cell line.

- I ntervention: this compound dosage/formulation.

- C omparison: Existing compounds or placebo.

- O utcome: Measured bioactivity (e.g., IC50, apoptosis rate).

Ensure questions are feasible, novel, and address gaps in literature (e.g., "Does this compound inhibit [specific enzyme] in [cell type] at physiologically relevant concentrations?") .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanisms of action be resolved?

Contradictions often arise from differences in experimental models or dosage ranges. Conduct triangulation :

- Compare results across in vitro, in vivo, and in silico models.

- Replicate studies using identical conditions (e.g., cell lines, incubation periods).

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent interactions, purity levels) .

Example contradiction: Discrepancies in anti-inflammatory vs. pro-inflammatory effects may stem from concentration-dependent responses.

Q. What statistical and computational approaches are optimal for analyzing this compound’s multi-omics data?

For transcriptomic or metabolomic datasets:

- Use PCA (Principal Component Analysis) to reduce dimensionality.

- Apply pathway enrichment tools (e.g., KEGG, GO) to identify affected biological processes.

- Validate hypotheses with machine learning models (e.g., random forests for feature selection). Ensure transparency by sharing code repositories (e.g., GitHub) and raw data in public archives .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

Adopt a split-plot design :

- Main plot : Dose groups (low, medium, high).

- Sub-plot : Time intervals (e.g., 30, 60, 90 days).

Collect biomarkers (e.g., liver enzymes, histopathology) at each interval. Use survival analysis (Kaplan-Meier curves) and mixed-effects models to account for individual variability .

Methodological Guidance for Data Handling

Q. Table 1: Recommended Data Types and Analysis Methods

Addressing Ethical and Practical Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.